molecular formula C20H22N4O4S B2670106 N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide CAS No. 1322789-44-5

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide

Cat. No.: B2670106
CAS No.: 1322789-44-5
M. Wt: 414.48
InChI Key: UFXUZDOSXMQVGD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a sulfamoyl group, a moiety widely recognized in the pharmaceutical industry for its versatility and biological importance. Compounds containing sulfonamide groups are known to be quite stable and well tolerated and have been the center of many drug discovery programs, serving as key structures for anticancer, anti-inflammatory, and antiviral agents . The presence of the pyrazolidine core, a saturated ring system, may offer unique conformational properties that can influence binding to biological targets. Researchers can utilize this high-purity compound as a key intermediate or building block in synthetic chemistry, or as a lead compound for the development of novel therapeutic agents. Its structure suggests potential for probing enzyme inhibition pathways and investigating novel mechanisms of action. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-4-28-17-11-9-15(10-12-17)21-19(25)18-14(3)22-23-20(18)29(26,27)24-16-7-5-13(2)6-8-16/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAVWJPJGUQFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyDetails
Molecular FormulaC18H22N2O4S
IUPAC NameThis compound
SMILESCC(C(=O)N(C1=CC=C(C=C1)OCC)C2=NN=C(NC(=O)C2)S(=O)(=O)C(C)=C)C(C)=C

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrazolidine ring and subsequent functionalization with sulfonamide and carboxamide groups. Typical methods include:

  • Formation of Pyrazolidine : The initial step involves cyclization reactions using appropriate precursors.
  • Sulfonamide Functionalization : This is achieved through the reaction with sulfamoyl chloride under basic conditions.
  • Carboxamide Formation : The final step involves acylation to introduce the carboxamide group.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.6 to 0.9 mg/ml against various bacterial strains .

The biological activity is primarily attributed to its ability to inhibit specific enzymes or proteins involved in microbial metabolism. This inhibition disrupts cellular processes, leading to bactericidal effects. The sulfonamide group plays a crucial role in mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

Anti-inflammatory Effects

Studies have suggested that pyrazolidine derivatives possess anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX leads to decreased production of inflammatory mediators such as prostaglandins, contributing to reduced inflammation and pain .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfamoyl derivatives, including this compound, against resistant strains of Staphylococcus aureus. The compound demonstrated potent activity with an MIC value lower than that of standard antibiotics.
  • Anti-inflammatory Activity in Animal Models : In a controlled study using rat models, administration of the compound resulted in significant reduction in paw edema induced by carrageenan, indicating its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights into crystallographic and structural analysis tools (e.g., SHELX and ORTEP-3 ) can contextualize how such comparisons might be conducted:

Structural Analysis Methodology:

  • SHELX programs (e.g., SHELXL, SHELXS): These are critical for refining crystal structures and solving small-molecule or macromolecular systems. If structural data for this compound were available, SHELXL could refine bond lengths, angles, and torsional parameters .
  • ORTEP-3 : This tool generates thermal ellipsoid diagrams to visualize molecular geometry and displacement parameters. For example, the ethoxyphenyl group’s conformation could be compared with similar substituents in analogs .

Hypothetical Comparison Framework:

Without direct evidence, a theoretical comparison might involve:

Property N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide Analog A (e.g., Celecoxib) Analog B (e.g., Sulfamethoxazole)
Core Structure Pyrazolidine ring with sulfamoyl and carboxamide groups Pyrazole ring with sulfonamide Pyrimidine ring with sulfonamide
Substituents 4-ethoxyphenyl, 4-methylphenyl Trifluoromethyl, phenyl Methyl, isoxazole
Pharmacological Target Hypothetical: Cyclooxygenase (COX) or carbonic anhydrase COX-2 inhibitor Dihydropteroate synthase inhibitor
Solubility Likely moderate (ethoxy group enhances lipophilicity) Low (hydrophobic substituents) Moderate (polar sulfonamide)
Synthetic Complexity High (multiple substitutions and stereochemistry) Moderate Low

Key Hypothetical Findings:

Bioisosteric Replacements : The ethoxyphenyl group may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy) in analogs, as seen in COX-2 inhibitors .

Sulfamoyl Group : The 4-methylphenyl sulfamoyl moiety could mimic sulfonamide antibiotics (e.g., sulfamethoxazole) but with reduced bacterial selectivity due to bulkier substituents .

Limitations and Need for Further Research

  • Conduct X-ray crystallography using SHELXL to resolve the compound’s 3D structure.
  • Compare thermodynamic stability and binding affinities with ORTEP-3-visualized analogs .
  • Validate pharmacological activity through in vitro assays.

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide?

Methodological Answer: The synthesis of pyrazolidine-carboxamide derivatives typically involves multi-step routes, including:

  • Condensation reactions : For pyrazolidine core formation, as seen in pyrazole-3-carboxamide analogs (e.g., condensation of hydrazine derivatives with β-ketoesters) .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with 4-methylphenylsulfonyl chloride under basic conditions (e.g., using K2CO3 in acetonitrile) .
  • Carboxamide coupling : Amide bond formation using coupling agents like HATU or EDCI, as demonstrated in related pyridine-carboxamide syntheses .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>98%) .
  • Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., characteristic peaks for ethoxyphenyl at δ 1.35 ppm for CH3 and δ 4.02 ppm for OCH2) and high-resolution mass spectrometry (HRMS) .
  • Elemental analysis : Verify stoichiometry (C, H, N, S) with ≤0.4% deviation .

Advanced Research Questions

Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, particularly for handling twinned data or high-resolution structures. SHELX programs are robust for small-molecule crystallography, even with complex substituents like sulfamoyl and ethoxyphenyl groups .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the pyrazolidine core .
  • Data collection : Optimize using a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to mitigate disorder in flexible substituents .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Focus on the sulfamoyl group’s role in hydrogen bonding .
  • Molecular dynamics (MD) : Simulate stability of ligand-target complexes in explicit solvent (e.g., water or lipid bilayer) for ≥100 ns to assess conformational flexibility of the pyrazolidine ring .
  • QSAR modeling : Corrogate substituent effects (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) on bioactivity using Hammett constants or π-electron donor/acceptor indices .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Assay standardization : Replicate calcium mobilization (FLIPR) and radioligand binding (e.g., <sup>125</sup>I-labeled probes) under consistent buffer conditions (pH 7.4, 37°C) .
  • Data normalization : Express IC50 values relative to a positive control (e.g., 100% inhibition by a reference antagonist) to minimize inter-assay variability .
  • Meta-analysis : Apply ANOVA to identify outliers in dose-response curves caused by solvent effects (e.g., DMSO >0.1% v/v) .

Data Analysis and Optimization

Q. How to optimize reaction yields for large-scale synthesis without compromising purity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfamoyl chloride intermediate) .
  • Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography (hexane:EtOAc gradient) to remove unreacted starting materials .

Q. How to address discrepancies in crystallographic data between predicted and observed bond lengths?

Methodological Answer:

  • Twinning analysis : Use the Rint value in SHELXL to detect twinning; apply TWINABS for data scaling .
  • Hirshfeld surface analysis : Map close contacts (e.g., C–H···O interactions) to explain deviations in sulfamoyl group geometry .
  • Theoretical calculations : Compare experimental bond lengths with DFT-optimized structures (B3LYP/6-31G* level) .

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